4,4-dimethylpiperidine-2-carboxylic Acid

Description

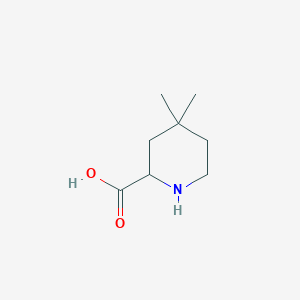

Chemical Structure and Properties 4,4-Dimethylpiperidine-2-carboxylic acid (CAS: 1803560-90-8 for its hydrochloride salt) is a piperidine derivative with two methyl groups at the 4-position and a carboxylic acid group at the 2-position. Its molecular formula is C₈H₁₅NO₂, and the hydrochloride salt has a molecular weight of 193.67 g/mol (C₈H₁₆ClNO₂) . Key structural identifiers include:

The compound exhibits a rigid, bicyclic-like conformation due to steric effects from the dimethyl groups, influencing its solubility and reactivity. Predicted collision cross-sections (CCS) for its ionized forms ([M+H]⁺, [M+Na]⁺, etc.) range from 92.1 to 136.2 Ų, reflecting its compact structure .

Applications

Primarily used as a pharmaceutical intermediate, it serves in synthesizing agrochemicals, advanced materials, and bioactive molecules. Its Boc-protected derivative (1-(tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid, CAS 155302-06-0) is critical in peptide synthesis and drug development .

Properties

IUPAC Name |

4,4-dimethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)3-4-9-6(5-8)7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHONAOOBDQJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC(C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dimethylpiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine.

Alkylation: The piperidine is subjected to alkylation to introduce the two methyl groups at the 4-position. This can be achieved using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

Carboxylation: The next step involves the introduction of the carboxylic acid group at the 2-position. This can be done through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of 4,4-dimethylpiperidine-2-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

DMPCA serves as an important intermediate in organic synthesis. It can be utilized in the production of various organic compounds through several chemical reactions:

- Oxidation: DMPCA can undergo oxidation reactions using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.

- Reduction: The compound can be reduced to amines using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: DMPCA is capable of undergoing nucleophilic substitution reactions where functional groups can be replaced under specific conditions.

These reactions highlight DMPCA's utility in synthesizing complex organic molecules, making it valuable in research and industrial applications .

Biology

In biological research, DMPCA is studied for its potential interactions with biomolecules. Preliminary studies indicate that it may act as an enzyme inhibitor or modulator, influencing metabolic pathways. Its ability to bind to specific receptors makes it a candidate for further exploration in drug development .

Medicine

DMPCA has potential therapeutic applications due to its structural features. It is being investigated as a building block for drug development, particularly in creating piperidine-based therapeutics. The compound's ability to form prodrugs—inactive precursors that convert into active drugs within the body—enhances its appeal in medicinal chemistry .

Industry

In the industrial sector, DMPCA is utilized in producing various chemicals and materials. Its role as a non-ionic organic buffering agent makes it useful in biological applications, particularly in cell culture systems where maintaining pH is crucial .

Case Study 1: Biocatalytic Applications

Recent research has highlighted the use of DMPCA derivatives in biocatalysis. A study demonstrated that γ-butyrobetaine hydroxylase (BBOX) could catalyze the oxidative desymmetrization of achiral N,N-dialkyl piperidine carboxylic acids, including DMPCA derivatives. This process resulted in products with multiple stereogenic centers, showcasing the potential for producing chiral compounds essential for pharmaceuticals .

Case Study 2: Drug Development

Another study focused on the development of optically active drugs using DMPCA as a precursor. The presence of chiral centers allows for synthesizing enantiopure compounds that exhibit significantly different pharmacological properties compared to their racemic counterparts. This characteristic underscores the importance of DMPCA in designing targeted therapies .

Mechanism of Action

The mechanism of action of 4,4-dimethylpiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers in the Piperidine Carboxylic Acid Family

Key Differences :

- Steric Effects : The 4,4-dimethyl groups in the target compound reduce ring flexibility and increase hydrophobicity compared to unsubstituted isomers .

- Acidity : The 2-carboxylic acid group in the target compound may exhibit different pKa values compared to 3- or 4-position isomers, affecting solubility and reactivity.

Boc-Protected Derivatives

Key Differences :

Heterocyclic Carboxylic Acids

Key Differences :

- Aromaticity vs. Saturation : Pyrimidine derivatives (aromatic) exhibit stronger hydrogen-bonding capacity compared to the saturated piperidine ring in the target compound .

- Electronic Effects : The chloro and methyl groups in pyrimidine derivatives modulate electron density, affecting their coordination with metal ions .

Substituted Piperidines in Industrial Use

Biological Activity

4,4-Dimethylpiperidine-2-carboxylic acid (DMPC) is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various bioactive molecules and has been studied for its interactions with biological systems, including enzymes and receptors.

4,4-Dimethylpiperidine-2-carboxylic acid is characterized by its unique molecular structure, which includes a piperidine ring substituted at the 4-position with two methyl groups and a carboxylic acid group at the 2-position. Its synthesis typically involves reactions that utilize piperidine derivatives as precursors, leading to high yields of the target compound through methods such as oxidation and substitution reactions .

The biological activity of DMPC is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The stereochemistry of DMPC plays a crucial role in determining its binding affinity and biological efficacy .

Biological Activities

Research indicates that DMPC exhibits a range of biological activities, including:

- Enzyme Inhibition : DMPC has been studied for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with monoamine oxidases (MAO), which are critical in neurotransmitter metabolism .

- Antimicrobial Properties : Some studies suggest that compounds related to DMPC may possess antibacterial and antifungal activities, making them candidates for further exploration in antimicrobial therapy .

- Therapeutic Potential : Preliminary data suggest that DMPC could have therapeutic applications in treating conditions such as hypertension and diabetes by modulating insulin release .

Case Studies

- Insulin Release Modulation : A study investigated the effects of DMPC analogs on insulin secretion in pancreatic cells. The results indicated that certain derivatives could enhance insulin release, suggesting a potential role in managing diabetes .

- MAO Inhibition : Another research effort focused on the inhibitory effects of DMPC on MAO-A and MAO-B. The compound demonstrated competitive inhibition patterns, which could have implications for treating mood disorders .

Comparative Analysis

The following table summarizes key features of DMPC compared to related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4,4-Dimethylpiperidine-2-carboxylic acid | C₈H₁₅NO₂ | Two methyl groups at the 4-position; carboxylic acid group |

| 1-(Tert-butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid | C₁₃H₁₉NO₄ | Tert-butoxycarbonyl protection; similar structure |

| 1-(Tert-butoxycarbonyl)-piperidine-2-carboxylic acid | C₁₂H₁₉NO₄ | Lacks dimethyl substitution; simpler structure |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.